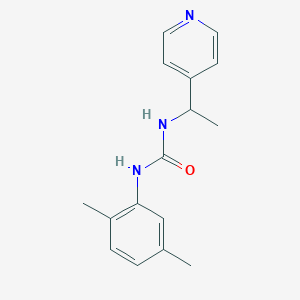
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, leading to the observed biological effects of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential use as an analgesic and anti-inflammatory agent. N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its wide range of biological activities, making it a versatile compound for various studies. Additionally, N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have low toxicity levels, making it a safe compound to work with. However, one of the limitations of using N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide. One potential area of research is the development of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide derivatives with improved solubility and bioavailability. Additionally, the potential use of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy, warrants further investigation. Finally, the potential use of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in the development of new drugs for pain and inflammation should be explored.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-methoxybenzylamine with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide.
Scientific Research Applications
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-4-8-16(10-11)14(17)15-12-6-3-7-13(9-12)18-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHWBPNYAUULQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)


![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
methanone](/img/structure/B7461016.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)

![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)